Melilotic acid

描述

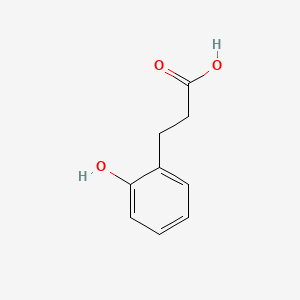

3-(2-Hydroxyphenyl)propanoic acid has been reported in Melilotus albus, Melilotus officinalis, and other organisms with data available.

structure in first source

属性

IUPAC Name |

3-(2-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBDUOMQLFKVQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075421 |

Source

|

| Record name | Benzenepropanoic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 3-(2-Hydroxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

495-78-3 |

Source

|

| Record name | Melilotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melilotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Hydroxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYBENZENEPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN1RK42MAD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(2-Hydroxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82 - 83 °C |

Source

|

| Record name | 3-(2-Hydroxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Melilotic Acid: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotic acid, also known as 3-(2-hydroxyphenyl)propanoic acid, is a phenolic compound found in a variety of natural sources, including sweet clover (Melilotus species), red beetroot, and Chinese cinnamon[1]. As a metabolite of coumarin and flavonoids, it has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, extraction, and biological activities of this compound, with a focus on its relevance to drug development.

Chemical Structure and Properties

This compound is a monocarboxylic acid characterized by a propionic acid chain attached to a 2-hydroxyphenyl group[1]. This structure imparts both acidic and phenolic properties to the molecule.

Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | 3-(2-hydroxyphenyl)propanoic acid | [1] |

| Synonyms | This compound, o-Hydroxyphenylpropionic acid, 2-Hydroxybenzenepropanoic acid, Hydrocoumaric acid | [1] |

| CAS Number | 495-78-3 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| SMILES | O=C(O)CCC1=CC=CC=C1O | |

| InChI | InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) | [1] |

| Melting Point | 82-83 °C | |

| Solubility | Soluble in DMSO |

Experimental Protocols

Synthesis of this compound from Coumarin

This compound can be synthesized from coumarin through the opening of the lactone ring followed by reduction.

Materials:

-

Coumarin

-

Sodium hydroxide (NaOH)

-

Ruthenium on carbon (Ru/C) catalyst

-

Methanol

-

Hydrochloric acid (HCl)

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

Hydrolysis of Coumarin: Dissolve coumarin in a 20% aqueous solution of sodium hydroxide. Heat the mixture at 160°C for 1 hour in an inert atmosphere to open the lactone ring and form the sodium salt of coumarinic acid (cis-2-hydroxycinnamic acid).

-

Isomerization: The basic conditions and elevated temperature facilitate the isomerization of the cis-double bond to the more stable trans-configuration, yielding sodium o-coumarate.

-

Hydrogenation: After cooling, the solution is transferred to a high-pressure reactor. Add 5% Ru/C catalyst (0.5 wt% based on coumarin) and methanol as a solvent. Pressurize the reactor with hydrogen gas to 10 MPa and heat to 130°C. Maintain these conditions with stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC) or HPLC.

-

Work-up and Purification: Filter the reaction mixture to remove the catalyst. Acidify the filtrate with concentrated HCl to precipitate the this compound. Extract the aqueous solution with ether. Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound. The product can be further purified by recrystallization.

Extraction of this compound from Melilotus officinalis

Materials:

-

Dried and powdered aerial parts of Melilotus officinalis

-

70% Ethanol

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Maceration: Macerate the powdered plant material with 70% aqueous ethanol at room temperature for 24-48 hours with occasional stirring[2].

-

Filtration and Concentration: Filter the mixture to separate the plant debris from the extract. Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol[2].

-

Purification: The crude extract can be further purified using column chromatography or preparative HPLC to isolate this compound.

Quantitative Analysis by HPLC

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water containing 0.1% sulfuric acid.

Procedure:

-

Prepare standard solutions of this compound of known concentrations.

-

Prepare the sample by dissolving the extract or synthesized product in the mobile phase.

-

Inject the standards and sample into the HPLC system.

-

Monitor the elution at 220 nm.

-

Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standards.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound.

-

Mix the this compound solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS Radical Cation Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol to a specific absorbance.

-

Add various concentrations of this compound to the ABTS•+ solution.

-

Measure the absorbance at 734 nm after a set incubation time.

-

Calculate the percentage of inhibition and determine the IC50 value.

Biological Activities and Signaling Pathways

This compound exhibits notable anti-inflammatory and antioxidant properties, which are areas of active investigation for drug development.

Anti-inflammatory Activity

The anti-inflammatory effects of phenolic acids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While specific studies on this compound are ongoing, the proposed mechanisms for related phenolic compounds involve the inhibition of the Cyclooxygenase (COX) enzymes and the modulation of the NF-κB and MAPK signaling pathways.

Cyclooxygenase (COX) Inhibition:

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are pro-inflammatory mediators. The inhibition of these enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The potential of this compound to inhibit COX enzymes is an area of interest for its anti-inflammatory effects.

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Phenolic compounds have been shown to inhibit NF-κB activation by interfering with IKK activity or preventing IκBα degradation.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate downstream targets, leading to the expression of inflammatory mediators. The main MAPK subfamilies are ERK, JNK, and p38. Phenolic compounds can potentially inhibit the phosphorylation and activation of these kinases, thereby downregulating the inflammatory response.

Antioxidant Activity

This compound, as a phenolic compound, can act as an antioxidant by donating a hydrogen atom from its hydroxyl group to neutralize free radicals. This activity helps to mitigate oxidative stress, which is implicated in the pathogenesis of numerous diseases. The antioxidant capacity of this compound can be quantified using assays such as DPPH and ABTS, with results typically reported as IC50 values.

Conclusion

This compound is a naturally occurring phenolic compound with a well-defined chemical structure and promising biological activities. Its anti-inflammatory and antioxidant properties make it a molecule of interest for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action, particularly its specific interactions with inflammatory signaling pathways, and to establish its efficacy and safety profile in preclinical and clinical studies. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the potential of this compound in drug discovery and development.

References

Melilotic Acid in Plants: A Technical Guide to Its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotic acid, chemically known as 3-(2-hydroxyphenyl)propanoic acid, is a phenolic compound found in a variety of plant species. It is a derivative of cinnamic acid and is closely related to coumarin, a well-known plant secondary metabolite. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound in the plant kingdom. It details its biosynthetic origins, presents quantitative data on its concentration in various plant tissues, and outlines experimental protocols for its extraction, isolation, and quantification. This document is intended to serve as a valuable resource for researchers in the fields of phytochemistry, drug discovery, and plant science.

Natural Sources and Occurrence

This compound has been identified in a range of plant species, with its most significant and well-documented presence in the Fabaceae family, particularly within the genus Melilotus, commonly known as sweet clover. It is also found in other plants such as beetroot (Beta vulgaris) and cinnamon (Cinnamomum species).

The occurrence of this compound can vary significantly between different plant species and even within different parts of the same plant. Its concentration is also influenced by factors such as the plant's developmental stage and environmental conditions.

Quantitative Occurrence of this compound in Plants

The following table summarizes the quantitative data available on the concentration of this compound in various plant sources.

| Plant Species | Family | Plant Part | Concentration (mg/g dry weight unless otherwise specified) | Reference(s) |

| Melilotus albus (White Sweet Clover) | Fabaceae | Flowers (dried) | Average 0.34 | [1] |

| Melilotus albus (White Sweet Clover) | Fabaceae | Flowers (fresh) | Below Limit of Quantification (LOQ) | [1] |

| Melilotus albus (White Sweet Clover) | Fabaceae | Leaves (dried) | 5.70 | [2] |

| Melilotus albus (White Sweet Clover) | Fabaceae | Leaves (fresh) | 11.66 | [2] |

| Melilotus officinalis (Yellow Sweet Clover) | Fabaceae | Flowers (dried) | Average 1.00 | [1] |

| Melilotus officinalis (Yellow Sweet Clover) | Fabaceae | Flowers (fresh) | Below Limit of Quantification (LOQ) | [1] |

| Melilotus officinalis (Yellow Sweet Clover) | Fabaceae | Leaves (dried) | 5.50 | [2] |

| Melilotus officinalis (Yellow Sweet Clover) | Fabaceae | Leaves (fresh) | 8.13 | [2] |

| Beta vulgaris (Beetroot) | Amaranthaceae | Not specified | Detected |

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The pathway begins with the amino acid L-phenylalanine. While the complete enzymatic pathway to this compound in plants has not been fully elucidated, evidence suggests the following sequence of reactions.

The biosynthesis of this compound is believed to proceed from o-coumaric acid, which is formed from trans-cinnamic acid. The key final step is the reduction of the double bond in the propanoic acid side chain of o-coumaric acid. While a specific "o-coumarate reductase" has not been definitively characterized in plants, the conversion of coumarin to dihydrocoumarin and its subsequent hydrolysis to this compound by a dihydrocoumarin hydrolase has been suggested in Melilotus alba.[3][4]

Proposed biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This protocol is a general procedure that can be adapted for the extraction of this compound from various plant tissues.

Materials:

-

Fresh or dried plant material (e.g., leaves, flowers)

-

Grinder or mortar and pestle

-

80% Methanol (HPLC grade)

-

Rotary evaporator

-

Centrifuge

-

Solid-Phase Extraction (SPE) cartridges (C18)

-

Ethyl acetate (HPLC grade)

-

Sodium sulfate (anhydrous)

Procedure:

-

Sample Preparation: Grind the dried plant material to a fine powder. For fresh material, homogenize in liquid nitrogen.

-

Extraction: Macerate 1 gram of the powdered plant material with 20 mL of 80% methanol at room temperature for 24 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.

-

Liquid-Liquid Partitioning: Resuspend the concentrated extract in 50 mL of distilled water and partition three times with an equal volume of ethyl acetate.

-

Drying and Final Concentration: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness. Re-dissolve the residue in a known volume of methanol for analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

This compound standard (≥98% purity)

Chromatographic Conditions:

-

Gradient Elution: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 275 nm

-

Injection Volume: 10 µL

Quantification:

-

Prepare a stock solution of the this compound standard in methanol.

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Inject the standards and the prepared plant extracts into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the plant extracts by comparing their peak areas to the calibration curve.

Workflow for the extraction and quantification of this compound.

Signaling Pathways and Physiological Role

Currently, there is a lack of direct scientific evidence to suggest that this compound itself acts as a primary signaling molecule in plants, in the same way as well-established phytohormones like auxins or jasmonates. However, as a product of the phenylpropanoid pathway, it is part of a larger metabolic network that is crucial for plant defense and responses to environmental stress.

The phenylpropanoid pathway is activated in response to a variety of biotic and abiotic stresses, leading to the production of compounds such as lignin (for cell wall reinforcement), flavonoids (for UV protection and antioxidant activity), and phytoalexins (antimicrobial compounds). While the specific role of this compound in these responses is not yet fully understood, its presence and potential accumulation during stress suggest a possible, albeit likely secondary, role in plant defense mechanisms.

General phenylpropanoid pathway in plant defense.

Conclusion

This compound is a naturally occurring phenolic compound with a notable presence in the Fabaceae family, especially in Melilotus species. Its biosynthesis is linked to the phenylpropanoid pathway, a cornerstone of plant secondary metabolism. While methods for its extraction and quantification are well-established within the broader context of phenolic acid analysis, further research is required to fully elucidate its specific biosynthetic enzymes in plants and to explore its potential physiological roles, including any involvement in plant signaling and defense. This guide provides a solid foundation for researchers to further investigate the chemistry and biology of this intriguing plant metabolite.

References

The Biosynthesis of Melilotic Acid from Coumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway for the conversion of coumarin to melilotic acid. This biotransformation is of significant interest due to the distinct biological activities of the substrate and product, with applications in pharmacology and biotechnology. The core pathway involves a two-step enzymatic process: the reduction of coumarin to 3,4-dihydrocoumarin, followed by the hydrolytic ring opening to yield this compound. This document details the enzymes involved, provides available quantitative data, outlines experimental protocols for key stages of the pathway, and presents visual diagrams of the biosynthetic route and experimental workflows.

Introduction

Coumarin, a naturally occurring benzopyrone, is widely distributed in the plant kingdom and is known for its pleasant fragrance and various biological activities. Its metabolic fate in different organisms often leads to the formation of this compound (3-(2-hydroxyphenyl)propanoic acid), a compound with its own distinct physiological effects. Understanding the biosynthesis of this compound from coumarin is crucial for applications in drug metabolism studies, the development of novel biocatalytic processes, and the microbial production of valuable chemicals. This guide synthesizes the current knowledge on this pathway, focusing on the enzymatic conversions and the methodologies to study them.

The Biosynthetic Pathway

The conversion of coumarin to this compound is predominantly a two-step process observed in various microorganisms, including fungi and bacteria, as well as in some plants like sweet clover (Melilotus alba).[1] The pathway proceeds as follows:

-

Reduction of Coumarin: The initial step involves the reduction of the α,β-unsaturated lactone ring of coumarin to form 3,4-dihydrocoumarin. This reaction is catalyzed by a class of enzymes known as coumarin reductases or ene-reductases.

-

Hydrolysis of 3,4-Dihydrocoumarin: The lactone ring of 3,4-dihydrocoumarin is then hydrolytically cleaved to produce this compound. This step is catalyzed by the enzyme dihydrocoumarin hydrolase.

In some organisms, o-coumaric acid can also serve as a precursor, being reduced to this compound.[2][3]

Visualization of the Biosynthetic Pathway

Quantitative Data

The efficiency of the bioconversion of coumarin to this compound is dependent on the organism, enzyme, and reaction conditions. The following tables summarize the available quantitative data.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism | Km (mM) | Vmax (U/mg) | Reference |

| Dihydrocoumarin Hydrolase | 3,4-Dihydrocoumarin | Acinetobacter calcoaceticus F46 | 0.806 | 4760 | [3] |

Note: Further kinetic data for coumarin reductases acting specifically on coumarin is an active area of research.

Table 2: Biotransformation Yields and Conditions

| Organism | Substrate & Concentration | Product | Yield | Conditions | Reference |

| Taphrina wiesneri | Coumarin | This compound | - | Optimum pH and temperature mentioned but specific yield not quantified. | [2][3] |

| Fusarium solani | Dihydrocoumarin | This compound | Almost quantitative | - | [1] |

| Arthrobacter sp. | o-Coumaric Acid | This compound | Stoichiometric (1:1 with NADH oxidation) | - | [1] |

Experimental Protocols

The following protocols are based on methodologies described in the cited literature and provide a framework for studying the biosynthesis of this compound from coumarin.

General Experimental Workflow

Protocol for Whole-Cell Biotransformation of Coumarin

This protocol is adapted from studies on fungal biotransformation.

-

Microorganism and Culture Conditions:

-

Select a suitable microorganism (e.g., Taphrina wiesneri, Fusarium solani).

-

Prepare a suitable liquid culture medium (e.g., Potato Dextrose Broth for fungi).

-

Inoculate the medium with the microorganism and incubate under optimal growth conditions (e.g., 25-30°C with shaking).

-

-

Biotransformation:

-

To a grown culture, add a sterile solution of coumarin to a final concentration of 0.1-1 g/L.

-

Continue incubation for a defined period (e.g., 24-72 hours), taking samples at regular intervals.

-

-

Extraction and Analysis:

-

Acidify the culture medium to pH 2-3 with HCl.

-

Extract the medium with an equal volume of ethyl acetate three times.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Dissolve the residue in a suitable solvent (e.g., methanol) for analysis by TLC, HPLC, or GC-MS to identify and quantify this compound.

-

Protocol for Dihydrocoumarin Hydrolase Activity Assay

This protocol is a generalized method based on the properties of hydrolases. For a detailed procedure, consult specialized literature such as Kosuge & Conn (1962), J. Biol. Chem., 237, 1653-1656.

-

Enzyme Preparation:

-

Homogenize plant material (e.g., Melilotus alba leaves) or microbial cells in a suitable buffer (e.g., phosphate buffer, pH 7.0) at 4°C.

-

Centrifuge the homogenate to remove cell debris.

-

The supernatant can be used as a crude enzyme extract, or the enzyme can be further purified using standard chromatography techniques (e.g., ammonium sulfate precipitation, ion-exchange chromatography, size-exclusion chromatography).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Phosphate buffer (pH 7.0)

-

A known concentration of 3,4-dihydrocoumarin (substrate)

-

Enzyme preparation

-

-

Incubate the reaction mixture at a constant temperature (e.g., 30°C).

-

Stop the reaction at different time points by adding acid (e.g., HCl) to denature the enzyme.

-

The formation of this compound can be monitored by measuring the decrease in absorbance of 3,4-dihydrocoumarin or by direct quantification of this compound using HPLC.

-

Conclusion

The biosynthesis of this compound from coumarin is a well-defined two-step enzymatic pathway. While the key enzymes, coumarin reductase and dihydrocoumarin hydrolase, have been identified, further research is needed to fully characterize the kinetics and substrate specificity of these enzymes from various sources. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in drug development and biotechnology to explore this pathway for various applications, from understanding xenobiotic metabolism to developing novel biocatalytic systems.

References

A Comprehensive Technical Guide to o-Hydroxyphenylpropionic Acid: Discovery, History, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Hydroxyphenylpropionic acid, also known as 3-(2-hydroxyphenyl)propanoic acid or melilotic acid, is a phenolic compound with a rich history rooted in natural product chemistry. First discovered in the 19th century from sweet clover (Melilotus species), this molecule has garnered significant interest for its diverse biological activities, particularly its anti-inflammatory properties. This technical guide provides an in-depth exploration of the discovery, history, and key scientific data related to o-hydroxyphenylpropionic acid. It includes detailed experimental protocols for its extraction and synthesis, comprehensive quantitative data, and visualizations of its role in cellular signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

The discovery of o-hydroxyphenylpropionic acid is intrinsically linked to the study of sweet clover (Melilotus officinalis and Melilotus albus). The common name "this compound" is derived from the genus Melilotus. While the exact first isolation is not definitively documented in readily available modern databases, historical accounts point to the mid-19th century. Early phytochemical investigations into the constituents of Melilotus species, which were known for their sweet scent reminiscent of hay, led to the isolation of coumarin and its derivatives. This compound was identified as a related compound, often found alongside coumarin.

The relationship between coumarin and this compound was further elucidated in the 20th century, with studies demonstrating that microorganisms can metabolize coumarin, first to o-coumaric acid, and subsequently reduce it to this compound. This metabolic link highlights the close chemical relationship between these natural products found in sweet clover.

Physicochemical Properties

o-Hydroxyphenylpropionic acid is a crystalline solid with moderate solubility in water, a property conferred by the presence of both a hydrophilic hydroxyl group and a carboxylic acid group, which can participate in hydrogen bonding. Its solubility is greater in polar organic solvents like ethanol and methanol.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Melting Point | 82-83 °C | |

| Water Solubility | 17,370 mg/L at 25 °C | |

| pKa | (Not explicitly found in searches) | |

| Appearance | Solid |

Spectroscopic Data

The structural elucidation of o-hydroxyphenylpropionic acid is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic and aliphatic protons.

(Data for ¹H NMR of o-hydroxyphenylpropionic acid was not explicitly found in the provided search results. The following is a representative interpretation based on its structure.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8-7.2 | m | 4H | Aromatic protons |

| ~ 2.9 | t | 2H | -CH₂-COOH |

| ~ 2.6 | t | 2H | Ar-CH₂- |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the presence of nine distinct carbon atoms.

(Specific peak assignments for o-hydroxyphenylpropionic acid were not available in the search results. The following are typical chemical shift ranges for the carbon environments present in the molecule.)

| Chemical Shift (ppm) | Assignment |

| ~ 175-180 | Carbonyl carbon (COOH) |

| ~ 155 | Aromatic carbon attached to -OH |

| ~ 115-130 | Other aromatic carbons |

| ~ 35 | -CH₂-COOH |

| ~ 25 | Ar-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the hydroxyl, carboxylic acid, and aromatic functionalities. A representative gas-phase IR spectrum is available in the NIST WebBook.[2]

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3400-2400 (broad) | O-H stretch (carboxylic acid) |

| ~ 3300 (broad) | O-H stretch (phenol) |

| ~ 1700 | C=O stretch (carboxylic acid) |

| ~ 1600, 1450 | C=C stretch (aromatic ring) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of o-hydroxyphenylpropionic acid would be expected to show a molecular ion peak (M⁺) at m/z 166. A prominent fragment is often observed at m/z 107, corresponding to the hydroxytropylium ion, which is a common fragmentation pathway for compounds containing a hydroxybenzyl moiety.

Experimental Protocols

Extraction of o-Hydroxyphenylpropionic Acid from Melilotus officinalis

This protocol is based on the principles of natural product extraction using organic solvents.

Objective: To extract and isolate o-hydroxyphenylpropionic acid from dried sweet clover.

Materials:

-

Dried, ground aerial parts of Melilotus officinalis

-

Methanol (reagent grade)

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade) for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Developing chamber for TLC

-

UV lamp (254 nm)

Workflow for Extraction and Isolation:

Procedure:

-

Soxhlet Extraction:

-

Place approximately 50 g of dried, ground Melilotus officinalis into a cellulose thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 500 mL of methanol and connect it to the extractor and a condenser.

-

Heat the methanol to reflux. Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear.

-

-

Solvent Evaporation:

-

After the extraction is complete, allow the apparatus to cool.

-

Transfer the methanolic extract from the round-bottom flask to a rotary evaporator.

-

Evaporate the methanol under reduced pressure to obtain the crude extract.

-

-

Column Chromatography:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.

-

Load the dissolved extract onto the top of the silica gel column.

-

Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

-

Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20, etc., hexane:ethyl acetate) to elute compounds of increasing polarity.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate in test tubes.

-

Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 7:3 hexane:ethyl acetate).

-

Visualize the spots under a UV lamp.

-

Combine the fractions that contain the pure o-hydroxyphenylpropionic acid (identified by comparison with a standard if available, or by subsequent analysis).

-

-

Final Product Isolation:

-

Combine the pure fractions and evaporate the solvent using a rotary evaporator to yield the purified o-hydroxyphenylpropionic acid.

-

Chemical Synthesis of o-Hydroxyphenylpropionic Acid via Reduction of Coumarin

This protocol describes a two-step synthesis starting from salicylaldehyde to form coumarin, followed by reduction to o-hydroxyphenylpropionic acid.

Objective: To synthesize o-hydroxyphenylpropionic acid from commercially available starting materials.

Materials:

-

Salicylaldehyde

-

Acetic anhydride

-

Triethylamine

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂) or a hydrogen source like ammonium formate

-

Ethanol

-

Ethyl acetate

-

Standard laboratory glassware

Workflow for Chemical Synthesis:

References

The Biological Virtuoso: Unveiling the Therapeutic Potential of Melilotic Acid and Its Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Melilotic acid (3-(2-hydroxyphenyl)propanoic acid), a naturally occurring phenolic acid found in various plants, and its synthetic derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth exploration of the current scientific understanding of the bioactivity of this compound and its derivatives, with a focus on their potential applications in drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological workflows. While the precise molecular mechanisms and signaling pathways for this compound and its derivatives are still under investigation, this guide consolidates the existing evidence for their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties, offering a valuable resource for the scientific community.

Introduction

This compound is a primary metabolite found in a variety of plants, including sweet clover (Melilotus species), and has been detected in human biofluids, suggesting its presence in the diet and potential role in human physiology. Structurally, it is a phenylpropanoic acid, a class of compounds known for their diverse biological effects. The growing interest in natural products and their derivatives for therapeutic applications has spurred research into the synthesis and biological evaluation of this compound derivatives, including esters and amides. These modifications aim to enhance bioavailability, target specificity, and overall therapeutic efficacy. This guide provides a comprehensive overview of the reported biological activities of this promising class of molecules.

Biological Activities and Quantitative Data

The biological activities of this compound and its derivatives have been explored in several key therapeutic areas. This section summarizes the available quantitative data to facilitate a comparative analysis of their potency.

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines have been investigated, with some compounds showing promising activity. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Amide-based TMP Moiety Derivative 6a | HepG2 (Liver Cancer) | 0.65 | [1] |

| Amide-based TMP Moiety Derivative 6b | HepG2 (Liver Cancer) | 0.92 | [1] |

| Amide-based TMP Moiety Derivative 6c | HepG2 (Liver Cancer) | 1.12 | [1] |

| Amide-based TMP Moiety Derivative 3 | HepG2 (Liver Cancer) | 16.24 | [1] |

| Amide-based TMP Moiety Derivative 2a-c | HepG2 (Liver Cancer) | 22.03–68.90 | [1] |

| Amide-based TMP Moiety Derivative 4b | HepG2 (Liver Cancer) | 8.36 | [1] |

| Amide-based TMP Moiety Derivative 4a | HepG2 (Liver Cancer) | 13.37 | [1] |

Note: TMP refers to Trimethoxyphenyl. The data presented here is for structurally related amide derivatives and not directly for this compound amides, as specific data for the latter was not available in the conducted searches.

Antimicrobial Activity

Several derivatives of phenylpropanoic acid, a class of compounds that includes this compound, have demonstrated antimicrobial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Escherichia coli | 16 | [2] |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Staphylococcus aureus | 64 | [2] |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | Escherichia coli | 32 | [2] |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | Staphylococcus aureus | 64 | [2] |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | Escherichia coli | 64 | [2] |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | Staphylococcus aureus | 64 | [2] |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Candida albicans | >250 | [2] |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | Candida albicans | >250 | [2] |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | Candida albicans | >250 | [2] |

Antioxidant Activity

The antioxidant potential of phenolic compounds is a key area of research. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate this activity, with results often expressed as IC50 values.

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| Ethyl acetate fraction of a plant extract | DPPH | 9.35±0.66 | [3] |

| Ethyl acetate fraction of a plant extract | Xanthine Oxidase | 46.48±8.85 | [3] |

| In vitro experiments (unspecified compounds) | DPPH | 16.72 ± 1.07 | [4] |

| In vitro experiments (unspecified compounds) | ABTS | 10.76 ± 0.13 | [4] |

Note: The presented data is for plant extracts or unspecified compounds from in vitro experiments and not for specific this compound derivatives. This is due to the lack of available specific data for this compound derivatives in the conducted searches.

Anti-inflammatory Activity

The anti-inflammatory effects of compounds are often evaluated by their ability to inhibit enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Chalcone Derivative C45 | COX-2 | 0.092 | - | [5] |

| Chalcone Derivative C64 | COX-2 | - | 68.43 | [5] |

| Chalcone Derivative C45 | 5-LOX | 0.136 | - | [5] |

| Flufenamate Conjugate 14 | COX-1 | 15-26 | 5.01 | |

| Flufenamate Conjugate 15 | COX-1 | 15-26 | - | |

| Flufenamate Conjugate 14 | COX-2 | 5.0 - 17.6 | - | |

| Flufenamate Conjugate 16 | COX-2 | 5.0 - 17.6 | 5.86 | |

| Flufenamate Conjugates | 5-LOX | 0.6 - 8.5 | - |

Note: The data presented is for other classes of compounds (chalcones, flufenamate conjugates) known for their anti-inflammatory properties, as specific COX/LOX inhibitory data for this compound derivatives was not found in the performed searches.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of this compound and its derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value is then determined.

ABTS Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation.

-

Generation of ABTS Radical Cation: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Preparation of ABTS Solution: Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS solution.

-

Absorbance Measurement: After 6 minutes, measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value similarly to the DPPH assay.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimate male Wistar rats for one week before the experiment.

-

Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally to the rats.

-

Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanistic Insights

A critical aspect of drug development is understanding the molecular mechanisms by which a compound exerts its biological effects. Key signaling pathways often implicated in inflammation and cancer include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Despite extensive searches of the current scientific literature, no direct evidence was found to definitively link this compound or its derivatives to the modulation of the NF-κB or MAPK signaling pathways. While other phenolic compounds have been shown to influence these pathways, specific studies on this compound are lacking. Future research should focus on elucidating the precise molecular targets and signaling cascades affected by this class of compounds to fully understand their therapeutic potential.

The following diagram illustrates a general workflow for investigating the biological activity and potential signaling pathways of a compound like this compound, highlighting the current knowledge gap.

Conclusion and Future Directions

This compound and its derivatives represent a valuable scaffold for the development of new therapeutic agents. The available data, though limited for specific derivatives, indicates promising anticancer, antimicrobial, antioxidant, and anti-inflammatory potential. The lack of comprehensive structure-activity relationship studies and the absence of information on their molecular mechanisms of action are significant knowledge gaps that need to be addressed.

Future research should focus on:

-

Systematic Synthesis and Screening: A broader library of this compound derivatives, including esters, amides, and other modifications, should be synthesized and screened against a wide panel of cancer cell lines, microbial strains, and inflammatory targets to establish clear structure-activity relationships.

-

Mechanism of Action Studies: In-depth studies are crucial to identify the specific molecular targets and signaling pathways (e.g., NF-κB, MAPK) modulated by these compounds.

-

In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of novel drugs for a range of diseases.

References

- 1. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(2-Hydroxyphenyl)propionic acid 99 495-78-3 [sigmaaldrich.com]

- 5. Buy 3-(2-Hydroxyphenyl)propanoic acid | 495-78-3 [smolecule.com]

Melilotic Acid: An In-Depth Technical Guide on its Role as a Human Xenobiotic Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melilotic acid, also known as 3-(2-hydroxyphenyl)propionic acid, is a phenolic acid increasingly recognized for its presence as a human xenobiotic metabolite.[1] Primarily originating from the dietary intake of coumarin and related compounds found in various plants, its formation is intricately linked to the metabolic activities of the human gut microbiota. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its metabolic pathways, quantitative presence in human biofluids, and the analytical methodologies employed for its detection and quantification. Detailed experimental protocols and visual representations of key pathways are included to support further research and development in this area.

Introduction

Xenobiotics are chemical substances found within an organism that are not naturally produced or expected to be present within the organism.[2] The study of their metabolism is crucial for understanding the potential physiological and toxicological effects of dietary components, drugs, and environmental compounds.[3][4] this compound emerges as a significant metabolite in this context, primarily derived from the biotransformation of coumarin, a naturally occurring benzopyrone found in plants like sweet clover (Melilotus species), tonka bean, and cinnamon.[5][6] While coumarin itself has various biological activities, its metabolic fate in humans, leading to the formation of this compound, is of growing interest to researchers in nutrition, toxicology, and drug development.[7][8] This guide aims to consolidate the current knowledge on this compound as a human xenobiotic metabolite, providing a technical resource for the scientific community.

Origin and Metabolic Pathways of this compound

The primary precursor to endogenous this compound in humans is coumarin.[7] The metabolic conversion of coumarin to this compound is a multi-step process involving both host and microbial enzymes.

Host Metabolism of Coumarin

Upon ingestion, coumarin is absorbed and undergoes Phase I and Phase II metabolism, primarily in the liver.[9] The major metabolic pathway in humans is the 7-hydroxylation of coumarin to form 7-hydroxycoumarin, which is then conjugated and excreted.[10][11] However, a secondary pathway involves the opening of the lactone ring of coumarin to form o-coumaric acid.[12][13]

The Role of Gut Microbiota

The gut microbiota plays a pivotal role in the subsequent conversion of coumarin-derived intermediates to this compound.[12] Two primary pathways have been proposed for the microbial metabolism of coumarin:

-

Via o-Coumaric Acid: o-Coumaric acid, formed in the liver or by microbial action on coumarin, can be reduced by microbial enzymes to this compound.[12][13]

-

Via Dihydrocoumarin: Some gut microbes can first reduce coumarin to dihydrocoumarin, which is then hydrolyzed to this compound.[12]

The following diagram illustrates the key microbial metabolic pathway from coumarin to this compound.

Quantitative Data of this compound in Human Biofluids

The quantification of xenobiotic metabolites is essential for assessing exposure and understanding their physiological relevance. While extensive quantitative data for this compound in human biofluids is still emerging, some studies have reported its presence. It is important to note that the concentrations can vary significantly based on dietary intake of coumarin-containing foods.

A study analyzing fecal metabolites in healthy adults reported the concentration of a related isomer, 3-(3-hydroxyphenyl)propanoic acid. Although not this compound, this data provides a valuable reference for the expected range of similar phenolic acids in human feces.

Table 1: Concentration of 3-(3-Hydroxyphenyl)propanoic Acid in Human Feces

| Analyte | Biospecimen | Concentration (nmol/g wet feces) | Age Group | Sex | Condition | Reference |

| 3-(3-Hydroxyphenyl)propanoic acid | Feces | 105.913 ± 182.941 | Adult (>18 years old) | Both | Normal | [12] |

Note: This table presents data for an isomer of this compound and should be interpreted with caution. Further research is needed to establish definitive concentration ranges for this compound in various human biofluids.

Experimental Protocols for Quantification of this compound

The accurate quantification of this compound in complex biological matrices like plasma, urine, and feces requires robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice due to its high sensitivity and selectivity.

General Workflow for Sample Analysis

The following diagram outlines a typical workflow for the analysis of this compound from biological samples.

Detailed Protocol for LC-MS/MS Quantification of this compound in Human Plasma

This protocol is a composite based on established methods for the analysis of small phenolic acids in biological fluids.

4.2.1. Materials and Reagents

-

This compound standard

-

Internal standard (e.g., deuterated this compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Human plasma (blank)

4.2.2. Sample Preparation

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

4.2.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate this compound from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard should be optimized.

4.2.4. Method Validation

The analytical method should be validated according to regulatory guidelines, including assessments of:

-

Linearity and range

-

Accuracy and precision

-

Selectivity and specificity

-

Matrix effect

-

Recovery

-

Stability (freeze-thaw, short-term, long-term)

Conclusion and Future Directions

This compound is a key xenobiotic metabolite that provides a window into the complex interplay between diet, gut microbiota, and human metabolism. While the primary metabolic pathways are beginning to be understood, further research is required to establish a comprehensive quantitative profile of this compound in various human populations and to elucidate the full spectrum of its biological activities. The development and validation of robust analytical methods, such as the LC-MS/MS protocol outlined in this guide, are critical for advancing our knowledge in this area. Future studies should focus on:

-

Conducting pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.

-

Quantifying this compound levels in diverse populations with varying dietary habits to establish reliable reference ranges.

-

Investigating the specific gut microbial species and enzymes responsible for the conversion of coumarin to this compound.

-

Exploring the potential physiological effects of this compound, including its antioxidant, anti-inflammatory, and other biological activities.

By addressing these research questions, the scientific community can gain a deeper understanding of the role of this compound in human health and disease, potentially leading to new dietary recommendations and therapeutic strategies.

References

- 1. Sweet Clover (Melilotus spp.) as a Source of Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Coumarin - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. fitoterapia.net [fitoterapia.net]

- 6. mdpi.com [mdpi.com]

- 7. In Vivo Investigation of Cardioprotective Effects of Melilotus officinalis and Melilotus albus Aerial Parts Extracts for Potential Therapeutic Application [mdpi.com]

- 8. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic profiles of coumarin in human plasma extrapolated from a rat data set with a simplified physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fecalmetabolome.ca [fecalmetabolome.ca]

- 13. researchgate.net [researchgate.net]

The Interplay of Melilotic Acid and Dihydrocoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical and biological relationship between melilotic acid and its corresponding lactone, dihydrocoumarin. Both compounds are of significant interest in natural product chemistry and pharmacology. This document outlines their interconversion, presents key quantitative data, details experimental protocols for their synthesis, and illustrates their involvement in a critical cellular signaling pathway.

Core Chemical Relationship: An Intramolecular Esterification

This compound, systematically named 3-(2-hydroxyphenyl)propanoic acid, is a hydroxy acid that can undergo a reversible intramolecular esterification (lactonization) to form dihydrocoumarin. Dihydrocoumarin is the cyclic ester, or lactone, of this compound. This relationship is fundamental to their chemistry and is often observed in both biological systems and chemical syntheses. The conversion from the open-chain acid to the closed-ring lactone is typically facilitated by heat and acid catalysis, while the reverse reaction, the hydrolysis of the lactone to the acid, is readily achieved under basic conditions.

Caption: Chemical structures and interconversion of this compound and dihydrocoumarin.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and dihydrocoumarin, facilitating comparison for research and development purposes.

Table 1: Physicochemical Properties

| Property | This compound | Dihydrocoumarin |

| Molecular Formula | C₉H₁₀O₃ | C₉H₈O₂ |

| Molar Mass | 166.17 g/mol | 148.16 g/mol |

| CAS Number | 495-78-3 | 119-84-6 |

| Appearance | Solid | Colorless to pale yellow liquid or solid |

| Melting Point | 81-83 °C | 25-27 °C |

| Boiling Point | 335.9 °C at 760 mmHg | 272 °C at 760 mmHg |

Table 2: Spectroscopic Data

| ¹H NMR (CDCl₃) | This compound | Dihydrocoumarin |

| Aromatic H | 7.15-7.05 (m, 2H), 6.90-6.80 (m, 2H) | 7.28-7.16 (m, 2H), 7.13-7.01 (m, 2H) |

| Aliphatic H | 2.95 (t, J = 7.5 Hz, 2H), 2.70 (t, J = 7.5 Hz, 2H) | 3.00 (br t, J = 7.3 Hz, 2H), 2.78 (br t, J = 7.3 Hz, 2H) |

| ¹³C NMR (CDCl₃) | This compound | Dihydrocoumarin |

| C=O | ~179.0 (COOH) | 168.4 (C=O, lactone) |

| Aromatic C | ~154.0 (C-OH), 130.5, 127.8, 121.5, 121.0, 115.8 | 151.9, 128.2, 127.9, 124.3, 122.6, 116.8 |

| Aliphatic C | ~35.5 (CH₂-COOH), ~25.0 (Ar-CH₂) | 29.1 (CH₂), 23.6 (CH₂) |

| IR (cm⁻¹) | This compound | Dihydrocoumarin |

| Key Peaks | 3400-2500 (br, O-H stretch of COOH), ~3300 (O-H stretch of phenol), ~1700 (C=O stretch of COOH), ~1600, ~1450 (C=C aromatic stretch) | ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1770 (C=O stretch of lactone), ~1600, ~1490 (C=C aromatic stretch), ~1220 (C-O stretch) |

Table 3: Biological Activity and Reaction Yields

| Parameter | Value | Compound |

| SIRT1 Inhibition (IC₅₀) | 208 µM[1] | Dihydrocoumarin |

| SIRT2 Inhibition (IC₅₀) | 295 µM | Dihydrocoumarin |

| Lactonization Yield | 90% | Dihydrocoumarin |

Experimental Protocols

The following section provides detailed methodologies for the interconversion of this compound and dihydrocoumarin.

Protocol 1: Hydrolysis of Dihydrocoumarin to this compound

This protocol describes the base-catalyzed ring-opening of the lactone to yield the hydroxy acid.

Materials:

-

Dihydrocoumarin

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl), 3 M

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve dihydrocoumarin (e.g., 1.48 g, 10 mmol) in 25 mL of ethanol.

-

Addition of Base: While stirring, add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of deionized water to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C). Maintain reflux for 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous residue in an ice bath to 0 °C.

-

Slowly add 3 M HCl dropwise with stirring until the pH of the mixture is between 2 and 3. A white precipitate of this compound should form.

-

-

Extraction:

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers.

-

Wash the combined organic phase with brine (1 x 20 mL).

-

-

Drying and Isolation:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

-

Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexane) to yield pure this compound as a white solid.

Protocol 2: Acid-Catalyzed Lactonization of this compound to Dihydrocoumarin

This protocol details the cyclization of this compound to form dihydrocoumarin via heating with an acid catalyst.

Materials:

-

This compound

-

Citric acid (or another suitable acid catalyst like p-toluenesulfonic acid)

-

Distillation apparatus

-

Heating mantle

Procedure:

-

Reaction Setup: Place this compound (e.g., 1.66 g, 10 mmol) and a catalytic amount of citric acid (e.g., 20 mg, 0.1 mmol) in a small, open glass vessel or a round-bottom flask suitable for distillation.

-

Heating: Heat the mixture to 160 °C for 1 hour. The lactonization reaction will occur with the elimination of water.

-

Purification by Distillation: The product, dihydrocoumarin, can be purified directly by simple or vacuum distillation from the reaction mixture.

-

Alternative Purification: Alternatively, after cooling, the residue can be dissolved in ethyl acetate, washed with a saturated sodium bicarbonate solution to remove unreacted acid, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can then be purified by flash column chromatography on silica gel if necessary.

Caption: Experimental workflows for the interconversion of the two compounds.

Biological Significance and Signaling Pathway

While this compound is primarily known as a plant metabolite and a product of coumarin metabolism, dihydrocoumarin has garnered significant attention for its biological activities. Notably, dihydrocoumarin acts as an inhibitor of sirtuins, a class of NAD⁺-dependent deacetylases.

Dihydrocoumarin has been shown to inhibit human SIRT1 and SIRT2.[1] The inhibition of SIRT1 is particularly relevant in the context of cancer and aging research. SIRT1 deacetylates and thereby deactivates the p53 tumor suppressor protein.[1][2] The p53 protein, often called the "guardian of the genome," plays a crucial role in initiating apoptosis (programmed cell death), cell cycle arrest, and senescence in response to cellular stress, such as DNA damage.[1][2]

By inhibiting SIRT1, dihydrocoumarin prevents the deacetylation of p53. This leads to an accumulation of acetylated, active p53.[1] Hyperacetylated p53 is more stable and transcriptionally active, leading to the upregulation of its target genes (e.g., p21, BAX, PUMA), which ultimately promotes apoptosis.[1][2] This mechanism makes dihydrocoumarin a molecule of interest for potential therapeutic applications where the induction of apoptosis is desirable, such as in oncology.

Caption: Dihydrocoumarin inhibits SIRT1, leading to p53 activation and apoptosis.

Conclusion

The relationship between this compound and dihydrocoumarin is a classic example of a reversible intramolecular esterification that is fundamental to their chemistry and biological context. Dihydrocoumarin's ability to inhibit SIRT1 and subsequently activate the p53 tumor suppressor pathway highlights its potential as a lead compound in drug discovery. The detailed protocols and compiled data in this guide offer a valuable resource for researchers working with these compounds, enabling further exploration of their chemical properties and therapeutic applications.

References

Potential Therapeutic Effects of Melilotic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melilotic acid (3-(2-hydroxyphenyl)propanoic acid), a phenolic acid found in plants such as Melilotus officinalis, has garnered interest for its potential therapeutic applications. As a member of the phenolic acid class, it is postulated to possess anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, including available quantitative data from studies on extracts containing this compound, detailed hypothetical experimental protocols for its investigation, and postulated signaling pathways based on the activities of related phenolic compounds. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a naturally occurring phenolic compound and an endogenous metabolite.[1] It is a derivative of coumarin and is found in a variety of plants, notably in sweet clover (Melilotus species).[2][3] Phenolic acids are a well-established class of secondary plant metabolites known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While research specifically focused on isolated this compound is limited, studies on plant extracts containing this compound, as well as on structurally similar phenolic acids, provide a basis for exploring its therapeutic potential. This whitepaper synthesizes the available information and proposes experimental frameworks to further elucidate the pharmacological profile of this compound.

Quantitative Data on the Bioactivity of Melilotus officinalis Extracts

Table 1: In Vivo Anti-Inflammatory Activity of Melilotus officinalis Extract

| Animal Model | Induction Agent | Treatment | Dosage | % Inhibition of Edema | Reference |

| Rat | Carrageenan | M. officinalis extract | 750 mg/kg | Comparable to standard | [4] |

| Rat | Serotonin | M. officinalis extract | 750 mg/kg | Significant | [4] |

| Rat | Histamine | M. officinalis extract | 750 mg/kg | Significant | [4] |

| Mouse | Xylene | M. officinalis extract | 500 mg/kg | 51.78% | [4] |

Table 2: Antioxidant Activity of Melilotus officinalis Extract

| Assay | Extract | IC50 / Activity | Reference |

| DPPH Radical Scavenging | Ethanolic extract | Not specified | [5] |

| ABTS Radical Scavenging | Ethanolic extract | Not specified | [5] |

Postulated Therapeutic Effects and Mechanisms of Action

Based on the known activities of phenolic acids and extracts containing this compound, the following therapeutic effects are postulated.

Anti-Inflammatory Effects

Phenolic compounds are known to exert anti-inflammatory effects through the modulation of key signaling pathways. It is hypothesized that this compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is likely achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5] The primary signaling pathway implicated in this process is the Nuclear Factor-kappa B (NF-κB) pathway.

References

- 1. 7-Geranyloxycinnamic Acid Isolated from Melicope lunu-ankenda Leaves Perturbs Colon Cancer and Breast Cancer Cell Lines’ Growth via Induction of Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. fitoterapia.net [fitoterapia.net]

- 4. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemical-constituents-and-antioxidant-anti-inflammatory-and-anti-tumor-activities-of-melilotus-officinalis-linn-pall - Ask this paper | Bohrium [bohrium.com]

The Antioxidant Potential of Phenolic Acids: A Technical Guide Focused on Melilotic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolic acids, ubiquitous in the plant kingdom, are a major class of secondary metabolites that have garnered significant attention for their diverse bioactive properties, most notably their antioxidant capacity. This technical guide provides an in-depth exploration of the antioxidant properties of phenolic acids, with a particular focus on melilotic acid (3-(2-hydroxyphenyl)propanoic acid). It details the structural basis of their antioxidant activity, the molecular mechanisms through which they mitigate oxidative stress, and the experimental protocols used to quantify their efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of phenolic acids.

Introduction to Phenolic Acids and Oxidative Stress

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. This state of elevated oxidative stress is implicated in the pathogenesis of numerous human diseases, including cancer, cardiovascular diseases, neurodegenerative disorders, and diabetes.

Phenolic acids, characterized by a phenolic ring and a carboxylic acid function, are potent antioxidants capable of neutralizing free radicals and modulating cellular signaling pathways involved in the oxidative stress response.[1] They are broadly categorized into two main groups: hydroxybenzoic acids and hydroxycinnamic acids. The antioxidant efficacy of a phenolic acid is intimately linked to its chemical structure, particularly the number and position of hydroxyl groups on the aromatic ring.[2]